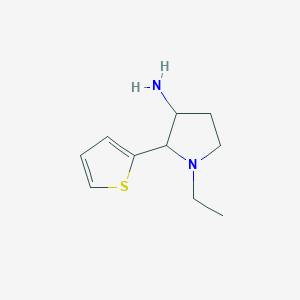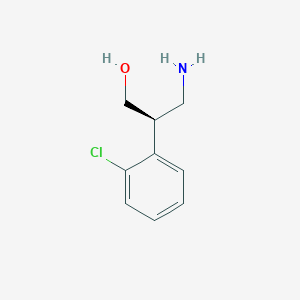
(R)-3-(2-Chlorophenyl)-beta-alaninol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Chlorophenyl)-beta-alaninol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, which imparts unique stereochemical properties that are crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chlorophenyl)-beta-alaninol typically involves the enantioselective reduction of ketones or the use of chiral catalysts. One common method is the biotransformation of ketones using microbial systems such as Nocardia corallina, which can selectively reduce ketones to the corresponding alcohols under controlled pH and reaction conditions .
Industrial Production Methods
Industrial production of ®-3-(2-Chlorophenyl)-beta-alaninol often employs enzymatic processes due to their high selectivity and efficiency. These processes are designed to minimize by-products and waste, making them environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chlorophenyl)-beta-alaninol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to primary alcohols.
Substitution: Halogenation or other nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary alcohols .
Scientific Research Applications
®-3-(2-Chlorophenyl)-beta-alaninol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ®-3-(2-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-Chlorophenyl) oxirane
- ®-2-Chloro-1-(2,4-dichlorophenyl) ethanol
- ®-cetirizine
Uniqueness
®-3-(2-Chlorophenyl)-beta-alaninol is unique due to its specific chiral center and the resulting stereochemical properties. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity, such as the synthesis of chiral pharmaceuticals .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2R)-3-amino-2-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,12H,5-6,11H2/t7-/m1/s1 |
InChI Key |
GEOBVXBWIQAFSR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)CO)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
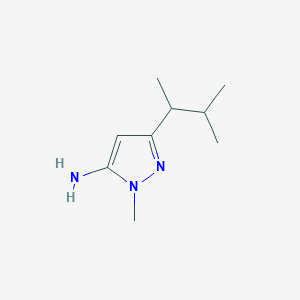
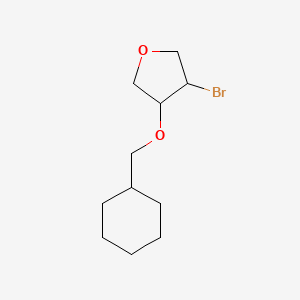
![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)
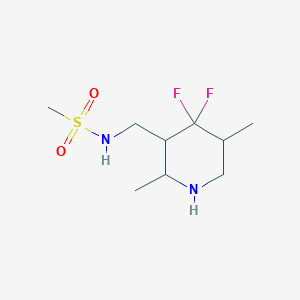

![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)
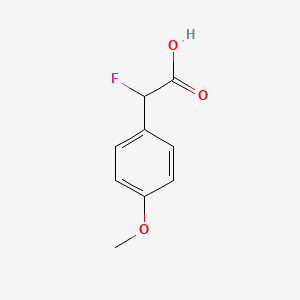
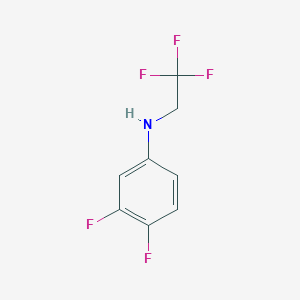
![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)

![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
